N-Methyl-9-acridinamine hydrochloride

Description

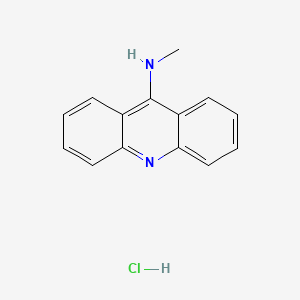

N-Methyl-9-acridinamine hydrochloride is a derivative of the acridine family, characterized by a methyl group substitution at the amine position of the acridine core. Acridines are heterocyclic aromatic compounds with a planar tricyclic structure, known for their intercalation into DNA and RNA, making them valuable in antimicrobial, antitumor, and fluorescence-based applications .

Properties

CAS No. |

51821-38-6 |

|---|---|

Molecular Formula |

C14H13ClN2 |

Molecular Weight |

244.72 g/mol |

IUPAC Name |

N-methylacridin-9-amine;hydrochloride |

InChI |

InChI=1S/C14H12N2.ClH/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14;/h2-9H,1H3,(H,15,16);1H |

InChI Key |

FAXKVBHVKIDRHO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C=CC=CC2=NC3=CC=CC=C31.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Solubility and Stability

- N-Methyl-9-acridinamine HCl: Expected lower aqueous solubility than 9-aminoacridine HCl due to reduced polarity from methylation. Solubility may be comparable to lipophilic analogs like 3b–3h (), which dissolve in methanol .

- 9-Aminoacridine HCl: Highly water-soluble (up to 10 mg/mL) but prone to aggregation in biological media .

- 3b–3h (): Solubility in methanol and ethanol due to carboxamide and alkyl chain modifications. Longer chains (e.g., hexyl in 3e) improve solubility in organic solvents .

Thermal Stability

Antimicrobial and Antitumor Effects

- 9-Aminoacridine HCl: Broad-spectrum antimicrobial activity (MIC: 1–10 µg/mL against Staphylococcus aureus) and DNA intercalation .

- N-Methyl-9-acridinamine HCl: No direct data, but methylation may reduce DNA binding affinity compared to primary amines. However, improved cellular uptake could offset this .

- 3b–3h (): Multifunctional activity (e.g., antitumor IC₅₀: 0.5–5 µM against HeLa cells) attributed to dual intercalation (acridine) and topoisomerase inhibition (cyclopentaquinoline) .

Research Findings and Implications

- Solubility-Bioactivity Trade-off : Methylation in N-methyl-9-acridinamine HCl may improve bioavailability but reduce solubility, necessitating formulation adjustments (e.g., salt forms or co-solvents) .

- Structure-Activity Relationships (SAR) : Longer alkyl chains (e.g., 3e) and hydrophilic groups (e.g., piperazine in ) enhance solubility without compromising intercalation activity .

- Fluorescence Utility: Both methylated and non-methylated acridines retain fluorescence, supporting their use in imaging and diagnostic assays .

Preparation Methods

Historical Context and Traditional Synthesis Routes

Early Methods Involving Phenol-Based Solvents

Traditional synthesis routes for 9-aminoacridine derivatives, including N-methyl-9-acridinamine, relied on 9-chloroacridine as a starting material. These methods utilized phenol as a solvent in nucleophilic aromatic substitution reactions with alkylamines. For example, a two-step process involved:

- Reacting 9-chloroacridine with methylamine in phenol at elevated temperatures.

- Isolating the product via precipitation and acidification to form the hydrochloride salt.

However, phenol’s high corrosivity, environmental toxicity, and challenges in solvent recovery rendered this method unsuitable for industrial-scale production. Additionally, yields rarely exceeded 70–80% due to side reactions and incomplete purification.

Modern Advancements in Synthesis

One-Pot Synthesis in Polar Aprotic Solvents

The patent CN111018782B (2020) describes a groundbreaking one-pot method that eliminates phenol, significantly improving scalability and safety. Key steps include:

Reaction Mechanism

N-Methyl-9-acridinamine forms via nucleophilic substitution, where methylamine displaces the chloride atom on 9-chloroacridine. Polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) facilitate the reaction by stabilizing the transition state without corrosive byproducts.

Optimized Reaction Conditions

- Solvent : NMP or DMF (6–12 wt% relative to 9-chloroacridine).

- Temperature : 80–100°C.

- Molar Ratio : 1:3–5 (9-chloroacridine to methylamine).

- Reaction Time : 3.5–4 hours.

Purification Protocol

Post-reaction, the mixture is cooled to <40°C, diluted with water, and adjusted to pH 12–14 using sodium hydroxide. The product precipitates, is filtered, washed to neutrality, and dried, yielding >90% pure N-methyl-9-acridinamine hydrochloride.

Comparative Analysis of Methods

Table 1: Traditional vs. Modern Synthesis of this compound

| Parameter | Traditional Method (Phenol-Based) | Modern Method (Polar Aprotic Solvent) |

|---|---|---|

| Solvent | Phenol | NMP, DMF, DMSO |

| Reaction Time | 6–8 hours | 3.5–4 hours |

| Yield | 70–80% | 90–95% |

| Purity | 85–90% | >99% |

| Solvent Recovery | Not feasible | 85% recovery rate |

| Corrosivity | High | Low |

| Scalability | Limited | Industrial-scale viable |

Experimental Validation and Case Studies

Example from Patent CN111018782B (2020)

In Example 2, 200 g (0.94 mol) of 9-chloroacridine was combined with 580 mL of NMP and methylamine gas (30 L/h flow rate) at 80°C for 3.5 hours. After solvent recovery and purification, 181 g of N-methyl-9-acridinamine was obtained (92% yield, 99.3% purity).

Table 2: Key Data from Patent Examples

| Example | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | DMF | 70 | 3 | 90 | 99.5 |

| 2 | NMP | 80 | 3.5 | 92 | 99.3 |

| 3 | DMF | 100 | 4 | 95 | 99.0 |

| 4 | DMSO | 120 | 3 | 96 | 99.4 |

Critical Evaluation of Methodologies

Advantages of the Modern Approach

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-Methyl-9-acridinamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves halogenated acridine intermediates (e.g., 9-chloroacridine) reacting with methylamine under controlled conditions. For example, 9-chloroacridine derivatives can undergo nucleophilic substitution with methylamine in the presence of ammonium carbonate to introduce the methylamino group. Subsequent protonation with hydrochloric acid yields the hydrochloride salt.

- Critical Parameters : Temperature (60–80°C), solvent polarity (e.g., ethanol/water mixtures), and reaction time (12–24 hours) are optimized to minimize side reactions like over-alkylation. Purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm the methylamino substitution pattern and aromatic proton environments.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in the hydrochloride salt form.

- UV-Vis and Fluorescence Spectroscopy : Assesses electronic transitions and potential applications as a fluorophore .

Q. How does the reactivity of this compound compare to unmodified acridine derivatives in functionalization reactions?

- Key Differences : The methylamino group enhances nucleophilicity, enabling selective modifications (e.g., acylation, sulfonation) at the amine site. In contrast, unsubstituted acridines primarily undergo electrophilic aromatic substitution.

- Example : Reaction with acyl chlorides in dichloromethane at 0–5°C yields N-acylated derivatives, which can be characterized via TLC monitoring and isolated via solvent extraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between HPLC and H NMR data for this compound?

- Approach :

HPLC-DAD/MS : Detects low-level impurities (e.g., residual methylamine or acridine byproducts) not visible in NMR.

Quantitative NMR (qNMR) : Uses an internal standard (e.g., maleic acid) to quantify purity independently.

Cross-Validation : Compare results with elemental analysis (C, H, N, Cl) to identify systematic errors .

Q. What strategies optimize the yield of this compound in scalable syntheses while maintaining eco-friendly practices?

- Green Chemistry Tactics :

- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalysis : Use recyclable Amberlyst-15 resin to catalyze the amination step, reducing waste.

- Process Intensification : Employ microwave-assisted synthesis to reduce reaction time from 24 hours to 2–4 hours .

Q. How do structural modifications (e.g., N-methylation) impact the photophysical and biological activity of acridine-based compounds?

- Comparative Analysis :

- Photostability : N-Methylation reduces photooxidation rates compared to primary amines, as shown in accelerated UV-stress studies.

- DNA Binding : Methylation decreases intercalation affinity (via ethidium displacement assays) but enhances minor-groove binding specificity.

- Reference Compounds : Compare with 9-aminoacridine and N-ethyl derivatives to isolate methylation effects .

Q. What experimental protocols assess the stability of this compound under varying storage conditions?

- Stability Studies :

Forced Degradation : Expose samples to heat (60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks.

Analytical Endpoints : Monitor degradation via HPLC peak area changes and LC-MS identification of breakdown products (e.g., demethylated acridine).

Recommendations : Store at -20°C in amber vials with desiccants to extend shelf life .

Q. What mechanistic insights explain the compound’s fluorescence quenching upon interaction with specific metal ions?

- Mechanistic Probes :

- Job’s Plot Analysis : Determines binding stoichiometry (e.g., 1:1 for Cu) via fluorescence titration.

- DFT Calculations : Models electron transfer from the methylamino group to metal ions, explaining quenching.

- Lifetime Measurements : Time-resolved fluorescence confirms static quenching (complex formation) vs. dynamic quenching (collisional) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.